molecular formula C12H11ClN2O3S B245751 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide

5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B245751
M. Wt: 298.75 g/mol
InChI Key: OYIUXYQRQGNVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide, also known as CPBQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds, which have been used in various fields such as medicine, agriculture, and industry. In

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and cell proliferation. In inflammation, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammation, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory diseases. In neurodegenerative diseases, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has several advantages as a research tool, including its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under various experimental conditions. However, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects. Therefore, careful experimental design and validation are necessary to ensure the specificity and reproducibility of the results.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide, including the identification of its molecular targets and the development of more potent and selective analogs. 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide can also be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Moreover, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide can be applied in various disease models to investigate its therapeutic potential and underlying mechanisms. Finally, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide can be used as a lead compound for drug discovery and development in various fields such as oncology, inflammation, and neurology.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide involves the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and 3-pyridinylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide in high yield and purity.

Scientific Research Applications

5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 5-chloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta, a hallmark of Alzheimer's disease.

properties

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

5-chloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H11ClN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3

InChI Key

OYIUXYQRQGNVMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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